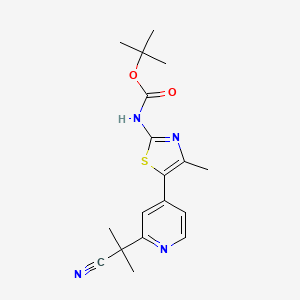

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

Overview

Description

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiazole ring, a pyridine ring, and a tert-butyl carbamate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring is formed via cyclization.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine is coupled with a halogenated thiazole intermediate.

Addition of the Cyanopropyl Group: The cyanopropyl group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitrating agents can be employed under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced nitriles.

Substitution: Halogenated, sulfonated, or nitrated derivatives.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.

Medicine:

Therapeutic Agents: Potential use in the development of new therapeutic agents for treating various diseases.

Industry:

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyridine rings allows for interactions with various biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

- Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

- Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

Comparison:

- Structural Differences: While similar in having a tert-butyl carbamate group and a cyanopropyl group, the presence of different heterocyclic rings (thiazole vs. piperazine) can lead to significant differences in reactivity and biological activity.

- Unique Features: The combination of the thiazole and pyridine rings in this compound provides unique electronic properties and potential for diverse chemical transformations.

Biological Activity

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate is a synthetic organic compound with significant potential in biological research, particularly in immunology and cancer therapeutics. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 358.5 g/mol. Its structure features a thiazole ring, a pyridine moiety, and a tert-butyl carbamate group, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate |

| Molecular Formula | C18H22N4O2S |

| Molecular Weight | 358.5 g/mol |

| CAS Number | 1217486-72-0 |

The biological activity of this compound is primarily attributed to its role as an inhibitor of lymphocyte function-associated antigen 1 (LFA-1). This inhibition can modulate immune responses, making it a candidate for further studies in immunological applications. The structural features allow for specific interactions with biological macromolecules, influencing various disease pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated its ability to inhibit cancer cell proliferation across various cell lines. For instance, compounds structurally related to this compound have shown promising results against lung cancer cell lines such as A549 and HCC827.

Case Study: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of related compounds on human lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that certain derivatives exhibited higher activity in 2D assays compared to 3D formats, suggesting differences in efficacy based on the cellular environment.

| Compound ID | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

This data underscores the need for further optimization of chemical structures to enhance selectivity and reduce cytotoxicity towards normal cells.

Antimicrobial Activity

In addition to antitumor effects, related compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, testing against Escherichia coli and Staphylococcus aureus showed significant antibacterial activity.

Research Findings

Research has indicated that compounds with thiazole and pyridine functionalities often exhibit diverse biological activities due to their ability to interact with various targets within cells. The presence of the cyanopropan group enhances these interactions, potentially increasing the compound's efficacy as a therapeutic agent.

Summary of Findings:

- Immunological Applications : Inhibition of LFA-1 suggests potential use in modulating immune responses.

- Antitumor Effects : Promising activity against lung cancer cell lines indicates potential for development as an anticancer drug.

- Antimicrobial Properties : Effective against key bacterial strains highlights versatility in therapeutic applications.

Properties

IUPAC Name |

tert-butyl N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,1-6H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKDQQFCQUBXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.